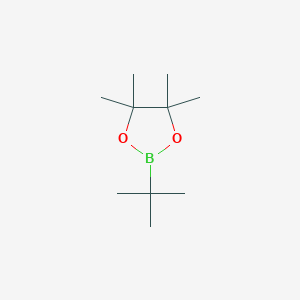
Tert-butylboronic acid pinacol ester
Vue d'ensemble
Description
Tert-butylboronic acid pinacol ester is a useful research compound. Its molecular formula is C10H21BO2 and its molecular weight is 184.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyzed Synthesis of Tert-butyl Esters
Tert-butylboronic acid pinacol ester has been utilized in the synthesis of tert-butyl esters through palladium-catalyzed tert-butoxycarbonylation reactions. This method achieves high yields and is applicable to a wide range of substrates, including benzenes, pyridines, and quinolines boronic acids or their pinacol esters, showcasing the reagent's flexibility in organic synthesis (Li et al., 2014).
Activation for Nucleophilic Addition
This compound has been activated for nucleophilic addition and electrophilic trapping with carbonyl groups. This activation, through carbolithiation, facilitates the generation of α-phenylboryl carbanions, which react with carbonyl groups, demonstrating the reagent's utility in creating complex organic structures (Fernández & González, 2022).
Phosphorescence Properties
Interestingly, this compound has shown long-lived room-temperature phosphorescence in solid state, a serendipitous discovery that highlights its potential in materials science. This phosphorescence is noteworthy because it occurs without heavy atoms or carbonyl groups, which are typically necessary for phosphorescence in organic molecules. The phosphorescence might be attributed to specific out-of-plane distortions in the molecule's structure (Shoji et al., 2017).
Decarboxylative Borylation
The decarboxylative borylation of carboxylic acids to form aryl boronate esters using this compound has been achieved under base-free conditions. This method allows the conversion of a variety of aryl carboxylic acids into aryl boronate esters, including those difficult to decarboxylate under traditional conditions, showcasing the reagent's utility in expanding the toolbox of organic synthesis (Cheng et al., 2017).
Benzylation Reactions
This compound has also been activated for benzylation reactions of imines, demonstrating good compatibility with a range of substrates. This process highlights the reagent's applicability in the construction of nitrogen-containing organic compounds, which are of significant interest in pharmaceutical chemistry (Hollerbach et al., 2019).
Mécanisme D'action
Target of Action
Tert-butylboronic acid pinacol ester is a type of organoboron compound that is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the organic molecules involved . The transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
It’s important to note that the compound’s utility in synthesis is tempered by its sensitivity to air and moisture .
Result of Action
The result of the action of this compound is the formation of new bonds and the transformation of the boronic ester moiety into other functional groups . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity . The compound is chemically stable under standard ambient conditions (room temperature) . Its reactivity can be affected by the presence of air and moisture .
Safety and Hazards
Tert-butylboronic acid pinacol ester is associated with certain safety hazards. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . It is also advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product . Use should be restricted to outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .
Orientations Futures
Tert-butylboronic acid pinacol ester is a highly valuable building block in organic synthesis . Its increased stability presents new challenges, particularly in the removal of the boron moiety at the end of a sequence if required . Future research may focus on developing more efficient methods for this process .
Analyse Biochimique
Biochemical Properties
Tert-butylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with cell-surface carbohydrates, potentially affecting cell signaling and communication .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell-surface carbohydrates can lead to changes in cell signaling, potentially affecting processes such as cell growth and differentiation. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with serine proteases involves the formation of a covalent bond with the active site serine residue, resulting in enzyme inhibition. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under ambient conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and pinacol. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form reversible covalent bonds with diols and other nucleophiles allows it to participate in metabolic reactions, potentially affecting metabolic flux and metabolite levels. The compound can also influence the activity of enzymes involved in metabolic pathways, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For example, the compound may be transported into cells via specific transporters or bind to proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes. For instance, this compound may be localized to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function .
Propriétés
IUPAC Name |
2-tert-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2,3)11-12-9(4,5)10(6,7)13-11/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEPUUOQJIWIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391230 | |
| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99810-76-1 | |
| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


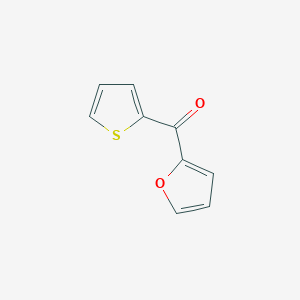

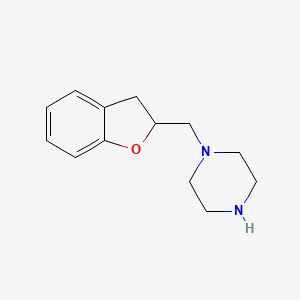
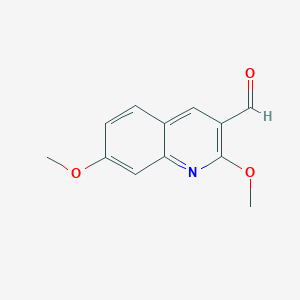
![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)
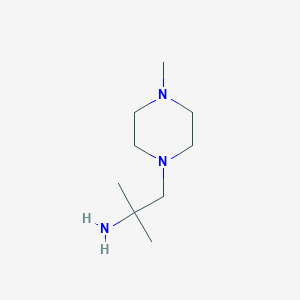
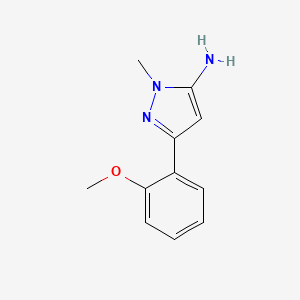
![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)
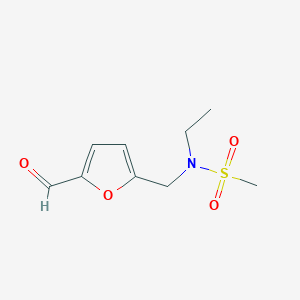
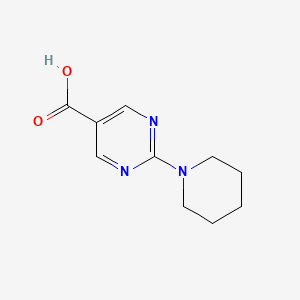
![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide](/img/structure/B1307317.png)
![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)

